2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine may also target similar biochemical pathways.
Mode of Action
The 1,2,4-oxadiazole moiety is known to interact with its targets, leading to changes in their function
Biochemical Pathways
Compounds with the 1,2,4-oxadiazole moiety have been shown to have anti-infective properties, suggesting they may affect pathways related to microbial growth and survival .
Result of Action
Given the anti-infective properties of compounds with the 1,2,4-oxadiazole moiety, it’s plausible that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole molecule .
Cellular Effects
Oxadiazoles have been shown to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties. These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazoles are known to be thermally stable compounds . Their stability, degradation, and long-term effects on cellular function would need to be observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine are not well characterized. Oxadiazoles have been found to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids. One common method is the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its role in developing new therapeutic agents.
Materials Science: It is used in the synthesis of energetic materials and fluorescent dyes.
Biological Research: The compound’s derivatives are investigated for their antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior and applications.
1,2,3-Oxadiazole: Less common but still relevant in certain chemical contexts.
Uniqueness
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFVKATFSDNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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